![molecular formula C23H20ClN3O3S B14108063 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14108063.png)
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core
Preparation Methods
The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often require heating and the use of specific catalysts to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include those related to cell cycle regulation, apoptosis, or signal transduction, depending on the specific application being studied .
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
- 6-(4-chlorophenyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one
- 3-(4-chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide lies in its specific substitution pattern and the presence of the trimethylphenylacetamide moiety, which can influence its overall properties and applications.
Biological Activity
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a thienopyrimidine core and various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
This compound can be characterized by its unique structural features:
- Molecular Formula : C20H20ClN3O3S
- Molecular Weight : 411.9 g/mol
- IUPAC Name : 2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thienopyrimidine structure allows for potential enzyme inhibition by binding to active sites of target proteins. This mechanism may involve modulation of signal transduction pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that compounds within the thienopyrimidine class exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacteria and fungi.
- Anticancer Properties : Several studies have reported that thienopyrimidine derivatives can inhibit cancer cell proliferation.
- Antiviral Effects : Certain compounds in this class have demonstrated activity against viral infections.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against bacterial and fungal strains | |
Anticancer | Inhibition of cancer cell growth | |
Antiviral | Activity against specific viral pathogens |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer potential of thienopyrimidine derivatives, including the subject compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent for cancer treatment.
- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of similar thienopyrimidine compounds. The findings revealed that modifications in the chlorophenyl group could enhance antimicrobial efficacy against resistant strains.
- Mechanistic Studies : Investigations into the mechanism of action highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.
Properties
Molecular Formula |
C23H20ClN3O3S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-13-9-14(2)20(15(3)10-13)25-19(28)12-26-18-7-8-31-21(18)22(29)27(23(26)30)17-6-4-5-16(24)11-17/h4-11H,12H2,1-3H3,(H,25,28) |
InChI Key |
ATMUEQVCNQTYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3)C |
Origin of Product |
United States |
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